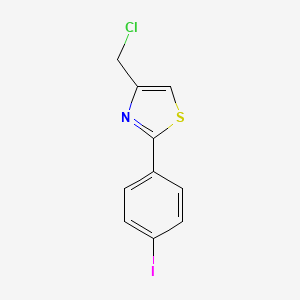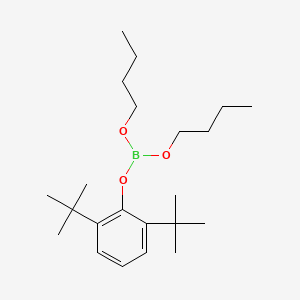
4-Amino-2-chloro-benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) . Another method utilizes phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to facilitate the reaction . These methods offer mild reaction conditions and are relatively easy to operate, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
4-Amino-2-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely that the amino and chloro groups can undergo such transformations under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
4-Amino-2-chlorobenzene-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues, such as serine and cysteine, in proteins . This reactivity allows the compound to inhibit enzyme activity by covalently modifying the active site residues, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
The uniqueness of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride lies in its specific reactivity and the presence of both amino and chloro substituents, which provide additional sites for chemical modification and functionalization.
Properties
CAS No. |
33719-28-7 |
|---|---|
Molecular Formula |
C6H5ClFNO2S |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-amino-2-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
InChI Key |
LCJHOCQPXFYMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


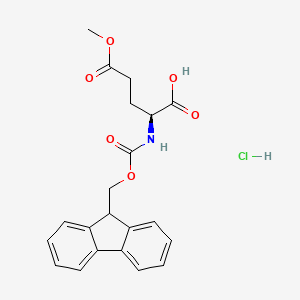
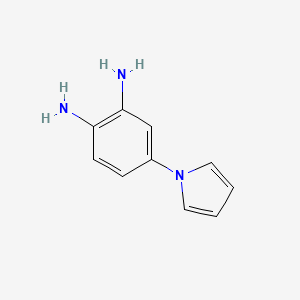
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)
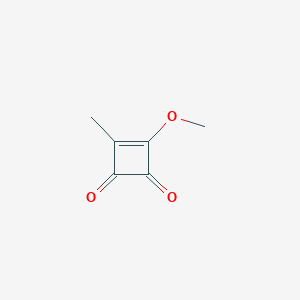
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
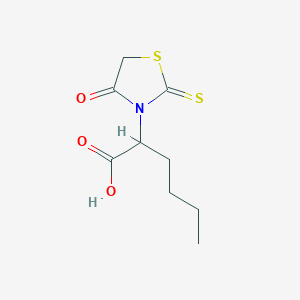
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
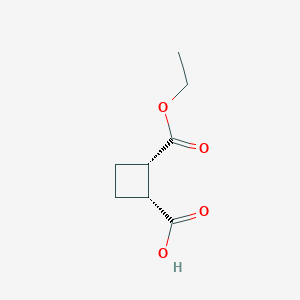
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

